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Compound of Interest

Compound Name: Allyl-d5 alcohol

Cat. No.: B011090

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Allyl-d5 alcohol (2-Propen-
1,1,2,3,3-d5-1-0l), a deuterated isotopologue of allyl alcohol. This document is intended for use
by researchers, scientists, and professionals in drug development and other scientific fields
who utilize stable isotope-labeled compounds. It covers the physicochemical properties,
synthesis, analytical characterization, and key applications of Allyl-d5 alcohol, including
detailed experimental protocols and workflow visualizations.

Physicochemical Properties and Safety Information

Allyl-d5 alcohol is chemically similar to its non-deuterated counterpart but possesses a higher
mass due to the substitution of five hydrogen atoms with deuterium. This isotopic substitution
makes it an invaluable tool in mass spectrometry-based analytical methods and for probing
reaction mechanisms.

Table 1: Physicochemical Properties of Allyl-d5 Alcohol vs. Allyl Alcohol
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Allyl-d5 Alcohol Allyl Alcohol
Property

(D2C=CDCD20H) (H2C=CHCH20H)
Molecular Formula CsHDsO CsHeO
Molecular Weight 63.11 g/mol [1] 58.08 g/mol
CAS Number 102910-30-5[1] 107-18-6

o Clear, colorless liquid with a
Appearance Clear, colorless liquid )
pungent, mustard-like odor

Density 0.926 g/mL at 25 °C 0.854 g/mL at 20 °C
Boiling Point 96-98 °C 97 °C
Melting Point -129 °C -129 °C
Refractive Index (n20/D) 141 1.413
Isotopic Purity (Typical) =98 atom % D Not Applicable

Safety and Handling:

Allyl-d5 alcohol carries similar hazards to unlabeled allyl alcohol. It is a highly flammable liquid
and is toxic if swallowed, in contact with skin, or inhaled. It causes skin and serious eye
irritation and may cause respiratory irritation. It is also very toxic to aquatic life.

» Signal Word: Danger
e Hazard Codes: H225, H301 + H331, H310, H315, H319, H335

e Precautions: Handle in a well-ventilated fume hood, wear appropriate personal protective
equipment (gloves, safety glasses, lab coat), and keep away from ignition sources. Store at
room temperature away from light and moisture.

Synthesis of Allyl-d5 Alcohol

The synthesis of highly deuterated compounds like Allyl-d5 alcohol requires methods that
facilitate hydrogen-deuterium (H/D) exchange at all non-exchangeable C-H positions. Modern
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catalytic methods using deuterium oxide (D20) as an inexpensive and safe deuterium source
are preferred.

Experimental Protocol: Iridium-Catalyzed H/D Exchange

This protocol is a representative example based on modern methods for the a-deuteration of
alcohols, extended to achieve full deuteration.[2]

Objective: To synthesize Allyl-d5 alcohol from allyl alcohol via catalytic H/D exchange.

Materials:

Allyl alcohol

e Iridium(lll) bipyridonate catalyst (Ir-1)[2]
e Sodium carbonate (Na2CO3)

o Deuterium oxide (D20, 99.9 atom % D)
e Anhydrous toluene

e Schlenk tube and manifold

o Magnetic stirrer and heating block
Procedure:

o Catalyst Preparation: In a glovebox, add the Iridium catalyst Ir-1 (1 mol%) and Na=COs (10
mol%) to a Schlenk tube equipped with a magnetic stir bar.

e Reaction Setup: Remove the Schlenk tube from the glovebox. Add allyl alcohol (1.0 mmol),
D20 (5.0 mmol, 5 equivalents), and anhydrous toluene (2 mL) to the tube under an inert
atmosphere (e.g., Argon).

» Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous
stirring. The H/D exchange will occur at the a- and vinylic positions. To drive the equilibrium
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towards full deuteration, the reaction may need to be run for an extended period (24-48
hours) or with periodic removal of H2O/HDO and replenishment with fresh D20.

o Workup: After cooling to room temperature, add diethyl ether (10 mL) and a small amount of
anhydrous magnesium sulfate to the reaction mixture.

« Purification: Filter the mixture to remove the catalyst and drying agent. The solvent is then
carefully removed by rotary evaporation. The crude product is purified by fractional distillation
under an inert atmosphere to yield pure Allyl-d5 alcohol.

e Characterization: Confirm the isotopic purity and structure of the final product using 2H NMR
spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Synthesis Workflow
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Start: Prepare Reagents

Mix:
- Allyl Alcohol
- Ir(IIT) Catalyst
- Na2CO3
- D20 (Deuterium Source)
- Toluene (Solvent)

Workup:
- Cool Reaction
- Add Diethyl Ether & MgS0O4

Purification:
- Filter Catalyst
- Fractional Distillation

Final Product:
Allyl-d5 Alcohol

Characterization:
- 2H NMR
- HRMS

Click to download full resolution via product page

Caption: Workflow for the synthesis of Allyl-d5 alcohol.
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Analytical Characterization

Confirming the identity and isotopic purity of Allyl-d5 alcohol is critical. The primary techniques
are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

e 1H NMR: In a fully deuterated Allyl-d5 alcohol sample, the *H NMR spectrum will be
significantly simplified. The only expected signal is a broad singlet corresponding to the
hydroxyl (-OH) proton. The chemical shift of this proton is solvent-dependent and it will
disappear upon shaking the sample with D20. The characteristic complex multiplets from the
vinyl and allylic protons of unlabeled allyl alcohol will be absent.

e 13C NMR: The 13C NMR spectrum will show three signals, but their appearance will be
altered by the attached deuterium. Carbons bonded to deuterium (C-D) typically show a
multiplet pattern (e.qg., a triplet for a -CD2 group) due to C-D coupling and have significantly
reduced signal intensity in proton-decoupled spectra.

e 2H NMR (Deuterium NMR): This is the most direct method to confirm deuteration. The 2H
NMR spectrum is expected to show three distinct signals corresponding to the three different
chemical environments of the deuterium atoms: D2C=, =CD-, and -CD20H. The integration
of these signals can be used to confirm the position and extent of deuteration at each site.[3]

Table 2: Expected NMR Data for Allyl-d5 Alcohol
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. Expected Chemical Expected
Nucleus Position ) o
Shift (6, ppm) Multiplicity

H -OH Variable (e.g., 1.5-4.0)  Broad Singlet

Triplet (due to C-D
13C C1 (-CD20H) ~63 _

coupling)

Triplet (due to C-D
13C C2 (=CD-) ~135 _

coupling)

Triplet (due to C-D
13C C3 (D2C=) ~118 _

coupling)
2H C1 (-CD20H) ~4.1 Singlet
2H C2 (=CD-) ~5.9 Singlet
2H C3 (D2C=) ~5.2 Singlet

(Note: 13C chemical

shifts are based on

unlabeled allyl alcohol
and will be similar for

the deuterated analog.

Multiplicity is for a
non-decoupled

spectrum.)

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and assess isotopic purity.

e Molecular lon: The molecular ion peak ([M]*) for Allyl-d5 alcohol will appear at m/z 63.11.

The mass shift of +5 compared to unlabeled allyl alcohol (m/z 58.08) confirms the

incorporation of five deuterium atoms.

o Fragmentation Pattern: Alcohols typically undergo a-cleavage and dehydration in the mass

spectrometer.
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o a-Cleavage: Cleavage of the C-C bond adjacent to the oxygen is expected. For D2C=CD-
CD20H, this would involve the loss of a deuterated vinyl radical (¢<CD=CD:) to give a
resonance-stabilized cation [CD20H]* at m/z 33.

o Dehydration: Loss of a water molecule (H20, HDO, or D20) can occur. A peak at M-18
(loss of H20), M-19 (loss of HDO), or M-20 (loss of D20) might be observed.

o Other Fragments: Fragments corresponding to the loss of deuterium atoms or other small
neutral molecules may also be present.

Applications in Research and Development
Internal Standard for Quantitative Analysis

Deuterated compounds are ideal internal standards (IS) for quantitative mass spectrometry
(e.g., LC-MS/MS, GC-MS) because they have nearly identical chemical and physical properties
to the analyte but are distinguishable by mass.[4][5]

Objective: To quantify the concentration of unlabeled allyl alcohol in a sample matrix (e.g.,
plasma) using Allyl-d5 alcohol as an internal standard with LC-MS/MS.

Materials:

Allyl alcohol (analyte standard)

Allyl-d5 alcohol (internal standard, IS)

Acetonitrile (ACN) with 0.1% formic acid

Water with 0.1% formic acid

Sample matrix (e.g., blank human plasma)

LC-MS/MS system with an ESI source and a C18 column
Procedure:

o Stock Solutions: Prepare stock solutions of allyl alcohol and Allyl-d5 alcohol (IS) in
methanol at 1 mg/mL.
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Calibration Standards: Prepare a series of calibration standards by spiking known
concentrations of allyl alcohol into the blank plasma. A typical range might be 1-1000 ng/mL.

Working IS Solution: Prepare a working IS solution of Allyl-d5 alcohol at a fixed
concentration (e.g., 100 ng/mL) in ACN.

Sample Preparation (Protein Precipitation): a. To 50 L of each calibration standard, quality

control (QC) sample, and unknown sample, add 150 pL of the working IS solution. b. Vortex
for 30 seconds to mix and precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes. d.
Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis:

o LC Method: Use a C18 column with a gradient elution, for example:
= Mobile Phase A: Water + 0.1% Formic Acid
= Mobile Phase B: ACN + 0.1% Formic Acid
» Gradient: 5% B to 95% B over 5 minutes.

o MS/MS Method (MRM): Monitor the specific mass transitions for the analyte and the IS.
For example:

= Allyl alcohol: m/z 59 — 41 (precursor — product ion)
= Allyl-d5 alcohol: m/z 64 — 44 (precursor — product ion)

Data Analysis: a. Integrate the peak areas for both the analyte and the IS for each injection.
b. Calculate the Peak Area Ratio (PAR) = Analyte Area / IS Area. c. Construct a calibration
curve by plotting the PAR against the known concentration of the calibration standards. d.
Determine the concentration of allyl alcohol in the unknown samples by interpolating their
PAR values from the calibration curve.
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Caption: Workflow for using Allyl-d5 alcohol as an internal standard.
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Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by
determining if a C-H bond is broken in the rate-determining step of a reaction.[6] This is
achieved by comparing the reaction rate of the normal substrate with that of its deuterated
counterpart. A significant difference in rates (a kH/kD > 1, typically 2-7 for primary KIES)
indicates that the C-D bond cleavage is part of the rate-limiting step.

Objective: To determine the primary kinetic isotope effect for the oxidation of allyl alcohol to
acrolein, to probe if the C-H bond cleavage at the C1 position is rate-limiting.

Materials:

Allyl alcohol

Allyl-d5 alcohol

Oxidizing agent (e.g., Pyridinium chlorochromate, PCC)

Inert solvent (e.g., Dichloromethane, DCM)

Internal standard for quantification (e.g., dodecane)

GC-MS or NMR spectrometer for monitoring reaction progress
Procedure:
e Reaction Setup (Two parallel reactions):

o Reaction A (Protiated): In a flask, dissolve allyl alcohol (1.0 mmol) and an internal standard
(0.5 mmol) in DCM (10 mL).

o Reaction B (Deuterated): In a separate, identical flask, dissolve Allyl-d5 alcohol (1.0
mmol) and the same internal standard (0.5 mmol) in DCM (10 mL).

« Reaction Initiation: Bring both reaction flasks to a constant temperature (e.g., 25 °C). At time
t=0, add the oxidizing agent (e.g., PCC, 1.1 mmol) to each flask simultaneously with vigorous
stirring.
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e Monitoring Progress: At timed intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small
aliquot from each reaction mixture. Immediately quench the reaction in the aliquot by passing
it through a short plug of silica gel to remove the oxidant.

e Analysis: Analyze the quenched aliquots by GC-MS or NMR to determine the concentration
of the remaining allyl alcohol (or Allyl-d5 alcohol) relative to the constant concentration of
the internal standard.

o Data Analysis: a. For each reaction (A and B), plot the concentration of the starting alcohol
versus time. b. Determine the initial reaction rate for both the protiated (kH) and deuterated
(kD) reactions from the initial slope of the concentration vs. time plots. This can be done by
fitting the data to an appropriate rate law (e.g., pseudo-first-order). c. Calculate the Kinetic
Isotope Effect as the ratio of the rate constants: KIE = kH / kD.
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Caption: Logical workflow for a parallel KIE experiment.

Metabolic Tracer Studies
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Allyl-d5 alcohol can be used as a tracer to study the metabolic fate of allyl alcohol in biological
systems. The liver enzyme alcohol dehydrogenase (ADH) metabolizes allyl alcohol to the
highly reactive and toxic aldehyde, acrolein. By administering Allyl-d5 alcohol and analyzing
the metabolites by mass spectrometry, researchers can trace the pathway and quantify the
formation of deuterated acrolein and its subsequent adducts.

Allyl-d5 Alcohol Alcohol Dehydrogenase (ADH)
(D2C=CD-CD20H) + NAD+

Oxidation

Acrolein-d4
(D2C=CD-CDO)

Cellular Adducts

GSH Depletion (e.g., with Glutathione, GSH)

Hepatotoxicity

Click to download full resolution via product page

Caption: Metabolic activation of Allyl-d5 alcohol to toxic acrolein-d4.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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